molecular formula C27H16BrN3O B13992501 2-(8-Bromodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triazine

2-(8-Bromodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triazine

Cat. No.: B13992501
M. Wt: 478.3 g/mol
InChI Key: SNLBRGDVNJQVIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(8-Bromodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triazine is a complex organic compound that features a brominated dibenzofuran moiety and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Bromodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triazine typically involves multiple steps, starting with the bromination of dibenzofuran. The bromination is often carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The resulting brominated intermediate is then subjected to further reactions to introduce the triazine ring and diphenyl groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(8-Bromodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-(8-Bromodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(8-Bromodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The brominated dibenzofuran moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The triazine ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(8-Bromodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triazine is unique due to the combination of its brominated dibenzofuran and triazine ring structures. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C27H16BrN3O

Molecular Weight

478.3 g/mol

IUPAC Name

2-(8-bromodibenzofuran-1-yl)-4,6-diphenyl-1,3,5-triazine

InChI

InChI=1S/C27H16BrN3O/c28-19-14-15-22-21(16-19)24-20(12-7-13-23(24)32-22)27-30-25(17-8-3-1-4-9-17)29-26(31-27)18-10-5-2-6-11-18/h1-16H

InChI Key

SNLBRGDVNJQVIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=C4C(=CC=C3)OC5=C4C=C(C=C5)Br)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.